Steroid sulfatase-IN-5

Description

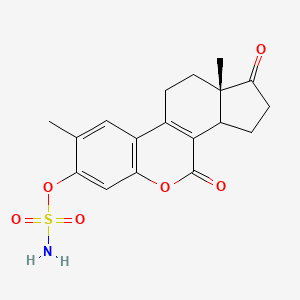

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO6S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |

InChI |

InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1 |

InChI Key |

SLZNGBSUYBIGII-ZJFPTPTDSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Steroid Sulfatase-IN-5

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Steroid sulfatase-IN-5". This guide has been constructed based on the well-characterized mechanisms of potent steroid sulfatase (STS) inhibitors, particularly those belonging to the aryl sulfamate class, such as Irosustat and Estrone-3-O-sulfamate (EMATE). The data and protocols presented are representative of this class of inhibitors and serve as a technical reference for researchers, scientists, and drug development professionals.

Introduction to Steroid Sulfatase (STS)

Steroid sulfatase (STS) is a critical enzyme in human physiology, responsible for the hydrolysis of sulfated steroids into their biologically active, unconjugated forms.[1] This enzymatic action is a pivotal step in the local synthesis of estrogens and androgens in various tissues. The primary substrates for STS include estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), which are converted to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] These products can be further metabolized to potent hormones like estradiol and testosterone, which play crucial roles in the development and progression of hormone-dependent diseases, including breast, prostate, and endometrial cancers.[1][2] Given its role in providing active steroids to these tissues, STS has emerged as a significant therapeutic target.

Core Mechanism of Action of Aryl Sulfamate-Based STS Inhibitors

Potent STS inhibitors, exemplified by compounds like Irosustat and EMATE, typically feature an aryl sulfamate pharmacophore. This class of inhibitors is believed to act in an irreversible, active-site-directed manner. The proposed mechanism involves the inhibitor mimicking the natural steroid sulfate substrate and binding to the active site of the STS enzyme. Within the active site, a key formylglycine residue is thought to nucleophilically attack the sulfur atom of the inhibitor's sulfamate group. This leads to the transfer of the sulfamoyl moiety to the formylglycine residue, resulting in a covalent modification of the enzyme. This modification renders the enzyme permanently inactive, thereby blocking the hydrolysis of its natural substrates.[1]

Quantitative Data for Representative STS Inhibitors

The inhibitory potency of STS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the representative inhibitors Irosustat and EMATE in various assay systems.

| Inhibitor | Assay System | Substrate | IC50 Value |

| Irosustat (STX64) | Placental Microsomes | - | 8 nM[3][4] |

| JEG-3 Cells | - | 0.421 µM[5] | |

| MCF-7 Cells | - | 0.2 nM[3][6] | |

| Estrone-3-O-sulfamate (EMATE) | MCF-7 Cells | - | 65 pM[7] |

| Compound 5 (EMATE analog) | Transfected 293 Cell Homogenate | E1S | 0.15 nM[8] |

| Transfected 293 Cell Homogenate | DHEAS | 1.4 nM[8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of STS and its Inhibition

The following diagram illustrates the central role of steroid sulfatase in the conversion of inactive steroid sulfates to active hormones that drive hormone-receptor-positive cancer cell proliferation, and the mechanism by which an inhibitor like this compound disrupts this process.

Caption: Steroid sulfatase pathway and mechanism of inhibition.

Experimental Workflow for Evaluating STS Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a novel steroid sulfatase inhibitor.

Caption: Preclinical evaluation workflow for an STS inhibitor.

Detailed Experimental Protocols

In Vitro Steroid Sulfatase Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against STS in a cell-free system, such as human placental microsomes.

-

Materials:

-

Human placental microsomes (source of STS enzyme)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Substrate: Tritiated estrone sulfate ([³H]E1S)

-

Test compound (this compound) at various concentrations

-

Toluene

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, add a specific amount of placental microsomes (e.g., 10 µg of protein).

-

Add the various concentrations of the test compound to the tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding [³H]E1S to a final concentration of, for example, 20 nM.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding toluene. The unconjugated product, [³H]estrone, will be extracted into the organic toluene phase, while the substrate remains in the aqueous phase.

-

Vortex the tubes vigorously and then centrifuge to separate the phases.

-

Transfer an aliquot of the toluene (upper) layer to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Hormone-Dependent Cell Proliferation Assay (MCF-7 Cells)

This protocol assesses the ability of an STS inhibitor to prevent the proliferation of hormone-dependent breast cancer cells (MCF-7) stimulated by a steroid sulfate.

-

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

-

Estrone sulfate (E1S) as a proliferation stimulus

-

Test compound (this compound)

-

96-well cell culture plates

-

MTS assay kit or a cell counter (e.g., using Trypan Blue exclusion)

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well in a medium containing charcoal-stripped serum. Allow the cells to attach overnight.

-

The following day, replace the medium with a fresh medium containing a fixed concentration of E1S (e.g., 50 nM) and varying concentrations of this compound.

-

Include appropriate controls: cells with no treatment, cells with E1S only, and cells with the inhibitor only.

-

Incubate the plates for 5-7 days to allow for cell proliferation.

-

At the end of the incubation period, quantify cell proliferation.

-

Using MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Using Cell Counting: Trypsinize the cells from each well, resuspend them in medium, and count the number of viable cells using a hemocytometer and Trypan Blue staining.

-

-

Calculate the percentage of inhibition of E1S-stimulated proliferation for each concentration of the test compound.

-

Determine the IC50 value for the anti-proliferative effect.

-

This comprehensive guide provides a foundational understanding of the mechanism of action for a representative steroid sulfatase inhibitor, "this compound," based on the current scientific understanding of this class of therapeutic agents. The provided data, diagrams, and protocols are intended to support further research and development in this area.

References

- 1. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Irosustat | TargetMol [targetmol.com]

- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Estrone sulfamate - Wikipedia [en.wikipedia.org]

- 8. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Steroid Sulfatase-IN-5 (compound 10b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroid sulfatase-IN-5 (STS-IN-5), also identified as compound 10b, is a potent, irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] With a high inhibitory constant, it represents a significant tool for research in hormone-dependent diseases, particularly breast cancer.[1] This document provides a comprehensive technical overview of STS-IN-5, including its biochemical properties, relevant experimental protocols, and the signaling pathway it modulates.

Introduction to Steroid Sulfatase and its Inhibition

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA). These active steroids can then be further converted into potent estrogens, like estradiol, which can stimulate the growth of hormone-dependent cancers.

Inhibition of STS is a promising therapeutic strategy for hormone-dependent malignancies, such as breast cancer. By blocking the activity of STS, inhibitors like this compound can reduce the local production of estrogens within tumors, thereby impeding cancer cell proliferation.

Quantitative Data for this compound (compound 10b)

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Description | Source |

| IC50 (STS Inhibition) | 0.32 nM | The half maximal inhibitory concentration against the steroid sulfatase enzyme. | [1] |

| IC50 (T-47D Cell Proliferation) | 35.7 µM | The half maximal inhibitory concentration against the proliferation of the T-47D breast cancer cell line. | [1] |

Signaling Pathway

This compound exerts its effect by inhibiting the steroid sulfatase enzyme, which is a key step in the conversion of inactive steroid sulfates to active estrogens that promote tumor growth.

Caption: Inhibition of Steroid Sulfatase by STS-IN-5.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of Tricyclic and Tetracyclic Coumarin-Based Sulfamates (General Procedure)

While the precise, step-by-step synthesis of this compound (compound 10b) is detailed in the primary literature, a general synthetic approach for similar coumarin-based sulfamates involves the following key steps:

-

Synthesis of the Coumarin Core: The tricyclic or tetracyclic coumarin scaffold is typically synthesized through multi-step organic reactions.

-

Hydroxylation: Introduction of a hydroxyl group at the appropriate position on the coumarin ring system is a crucial step.

-

Sulfamoylation: The hydroxylated coumarin derivative is then reacted with sulfamoyl chloride in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., dimethylformamide) to yield the final sulfamate product.

-

Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

In Vitro Steroid Sulfatase Inhibition Assay (Human Placenta Microsomes)

This assay determines the inhibitory potency of the compound against the STS enzyme.

Caption: Workflow for STS Inhibition Assay.

Methodology:

-

Enzyme Preparation: Human placenta microsomes, a rich source of STS, are prepared and protein concentration is determined.

-

Reaction Mixture: In a microcentrifuge tube, the following are combined:

-

Human placenta microsomes

-

Incubation buffer (e.g., Tris-HCl, pH 7.4)

-

A solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

-

A pre-warmed solution of a radiolabeled substrate, such as [3H]estrone sulfate.

-

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 20 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., toluene). The mixture is vortexed and centrifuged to separate the aqueous and organic layers. The unconverted radiolabeled substrate remains in the aqueous phase, while the hydrolyzed, non-polar product partitions into the organic phase.

-

Quantification: A sample of the organic layer is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of STS inhibition for each concentration of the inhibitor is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-47D Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of the T-47D human breast cancer cell line.

Methodology:

-

Cell Culture: T-47D cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well). The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound (compound 10b) is a highly potent inhibitor of the steroid sulfatase enzyme and demonstrates antiproliferative activity against a breast cancer cell line. Its high potency makes it a valuable research tool for studying the role of the sulfatase pathway in hormone-dependent diseases and as a lead compound for the development of novel therapeutics. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds.

References

Steroid Sulfatase-IN-5: A Technical Whitepaper on a Novel Dual Inhibitor of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are pivotal enzymes in the biosynthesis of active estrogens, playing a crucial role in the progression of estrogen-dependent diseases such as breast cancer and endometriosis.[1][2] The simultaneous inhibition of both enzymes presents a promising therapeutic strategy. This document provides a comprehensive technical overview of Steroid sulfatase-IN-5, a potent dual inhibitor targeting both STS and 17β-HSD1. We will delve into its mechanism of action, present its inhibitory activity through collated quantitative data, detail the experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction: The Rationale for Dual Inhibition

In peripheral tissues, the "sulfatase pathway" is a major contributor to the local production of estradiol (E2), the most potent endogenous estrogen.[3] This pathway involves two key steps:

-

Steroid Sulfatase (STS): This enzyme hydrolyzes inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[4][5]

-

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme catalyzes the conversion of the weak estrogen E1 into the highly potent E2.[6][7]

In many estrogen-dependent tumors, the expression and activity of both STS and 17β-HSD1 are significantly upregulated.[4][8] Therefore, a dual inhibitor that can simultaneously block both of these enzymatic steps offers a more comprehensive and potentially more effective approach to reducing local estrogen levels and mitigating their proliferative effects compared to targeting either enzyme alone.[1][9]

This compound: Mechanism of Action and Inhibitory Profile

This compound is a novel small molecule designed to act as a dual inhibitor of both STS and 17β-HSD1. Its mechanism of action is twofold:

-

Irreversible Inhibition of STS: this compound acts as an irreversible inhibitor of STS.

-

Reversible Inhibition of 17β-HSD1: It functions as a reversible and selective inhibitor of 17β-HSD1.

This dual-action profile makes it a compelling candidate for further investigation in the context of estrogen-dependent pathologies.

Quantitative Data Presentation

The inhibitory potency of this compound and related dual inhibitors is summarized in the table below. The data has been compiled from various in vitro and cell-based assays.

| Compound | Target Enzyme | IC50 (nM) | Assay Type | Notes |

| This compound | STS | 0.32 | Enzyme Assay | Irreversible inhibitor |

| This compound | 17β-HSD1 | 43 | Enzyme Assay | Reversible and selective inhibitor |

| This compound | 17β-HSD2 | 6200 | Enzyme Assay | Demonstrates high selectivity over 17β-HSD2 |

| Compound 9 (from a separate study) | STS | Nanomolar range | Cellular Assay | Potent dual inhibitor |

| Compound 9 (from a separate study) | 17β-HSD1 | Nanomolar range | Cellular Assay | Efficiently reversed E1S- and E1-induced cell proliferation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and similar dual inhibitors.

Steroid Sulfatase (STS) Inhibition Assay

This protocol is based on methods used for evaluating STS inhibitors in whole cells or tissue homogenates.[4][10][11]

Objective: To determine the IC50 value of a test compound for STS activity.

Materials:

-

Human placental microsomes or a suitable cell line expressing STS (e.g., T-47D breast cancer cells).

-

Radiolabeled substrate: [3H]Estrone sulfate (E1S) or [14C]Dehydroepiandrosterone sulfate (DHEAS).

-

Phosphate buffer (pH 7.4).

-

Test compound (this compound) at various concentrations.

-

Scintillation cocktail.

-

Organic solvent for extraction (e.g., toluene).

-

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Enzyme Preparation: Prepare a suspension of human placental microsomes or harvest cultured cells expressing STS.

-

Incubation: In a reaction tube, combine the enzyme preparation, phosphate buffer, and the test compound at a range of concentrations.

-

Reaction Initiation: Add the radiolabeled substrate (e.g., [3H]E1S) to initiate the enzymatic reaction.

-

Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding an organic solvent to extract the steroids.

-

Separation of Substrate and Product: Separate the unconjugated steroid product from the sulfated substrate using either TLC or HPLC.

-

Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition Assay

This protocol is adapted from methods for assessing 17β-HSD1 inhibition in whole cells.[12][13][14]

Objective: To determine the IC50 value of a test compound for 17β-HSD1 activity.

Materials:

-

T-47D breast cancer cells (or another suitable cell line with high 17β-HSD1 activity).

-

Cell culture medium supplemented with dextran-coated charcoal-treated fetal bovine serum (to remove endogenous steroids).

-

Radiolabeled substrate: [14C]Estrone (E1).

-

Test compound (this compound) at various concentrations.

-

Cofactor: NADPH or NADH.

-

HPLC system with a radioactivity detector.

Procedure:

-

Cell Seeding: Seed T-47D cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation with Inhibitor: Replace the medium with fresh medium containing the test compound at various concentrations and pre-incubate for a specified time (e.g., 24 hours).

-

Enzymatic Reaction: Add the radiolabeled substrate ([14C]E1) and the necessary cofactor to each well.

-

Incubation: Incubate the cells at 37°C for a defined period.

-

Extraction: Extract the steroids from the medium and the cells using an appropriate organic solvent.

-

Analysis: Separate and quantify the substrate (E1) and the product (E2) using an HPLC system equipped with a radioactivity detector.

-

Data Analysis: Calculate the percentage of E1 converted to E2 for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathway and a typical experimental workflow for the evaluation of dual STS and 17β-HSD1 inhibitors.

References

- 1. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic control of sex hormones by 17β-HSD type 7: a novel target for estrogen-dependent breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. erc.bioscientifica.com [erc.bioscientifica.com]

- 14. scispace.com [scispace.com]

Unveiling the Biological Targets of Steroid Sulfatase-IN--5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase-IN-5 has emerged as a highly potent, irreversible inhibitor of steroid sulfatase (STS), a critical enzyme in the biosynthesis of active steroid hormones. By blocking the hydrolysis of steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), STS inhibitors effectively curtail the production of estrogens and androgens that fuel the growth of hormone-dependent cancers. This technical guide provides a comprehensive overview of the biological targets of this compound, presenting key quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.

Primary Biological Target: Steroid Sulfatase (STS)

The principal biological target of this compound is the enzyme steroid sulfatase (EC 3.1.6.2).[1][2][3][4][5] STS is a microsomal enzyme responsible for converting biologically inactive steroid sulfates into their active forms.[1][2][3][4][5] This activity is a crucial step in the intracrine production of estrogens and androgens in various tissues, including the breast, prostate, and endometrium. In the context of hormone-dependent cancers, elevated STS activity contributes to a local abundance of tumor-promoting steroids.

This compound, a novel coumarin-based sulfamate, demonstrates exceptional potency against human STS. Its inhibitory activity is characterized by a time-dependent, irreversible mechanism, typical of sulfamate-based STS inhibitors which are believed to covalently modify the active site of the enzyme.

Quantitative Inhibitory Data

The inhibitory potency of this compound against human placental steroid sulfatase has been determined through detailed enzyme kinetic studies. The key parameters are summarized in the table below.

| Compound | IC50 (nM) | KI (nM) | kinact (min-1) | kinact/KI (nM-1min-1) |

| This compound (10b) | 0.32 | 0.4 | Not Reported | 19.1 |

Table 1: In vitro inhibitory activity of this compound against human placental steroid sulfatase. Data extracted from publicly available abstracts of Chiu PF, et al. Bioorg Chem. 2023 Sep;138:106581. The IC50 value is from commercially available data sheets.

Cellular Activity: Inhibition of Cancer Cell Proliferation

Beyond its enzymatic inhibition, this compound exhibits anti-proliferative effects in hormone-dependent breast cancer cell lines, specifically T-47D cells. This cellular activity underscores its therapeutic potential by demonstrating its ability to impact cancer cell growth, presumably by depleting the intracellular pool of active estrogens.

Quantitative Cellular Data

| Cell Line | IC50 (µM) |

| T-47D (Breast Cancer) | 35.7 |

Table 2: Anti-proliferative activity of this compound in the T-47D human breast cancer cell line. Data is from commercially available data sheets.

Selectivity and Off-Target Profile

A comprehensive analysis of the selectivity of this compound against other human sulfatases and a broader panel of enzymes and receptors is not yet publicly available. The primary research article detailing its characterization may contain such data; however, the full text of this publication is not accessible through publicly available databases at the time of this writing. For a complete understanding of its therapeutic window and potential side effects, a detailed selectivity profile is essential and represents a critical area for future investigation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be in the primary scientific literature. Based on standard methodologies in the field, the following outlines the likely experimental approaches.

Steroid Sulfatase Inhibition Assay (In Vitro)

The enzymatic inhibitory activity of this compound was likely determined using an in vitro assay with purified or recombinant human steroid sulfatase, often from a placental source.

Probable Methodology:

-

Enzyme Preparation: Microsomal fractions containing steroid sulfatase are prepared from human placenta or a recombinant source.

-

Substrate: A radiolabeled or fluorogenic sulfated steroid, such as estrone-3-sulfate (E1S), is used as the substrate.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound for different time intervals to assess time-dependent inhibition.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The formation of the desulfated product (e.g., estrone) is quantified. For radiolabeled substrates, this may involve extraction and scintillation counting. For fluorogenic substrates, fluorescence intensity is measured.

-

Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. For irreversible inhibitors, kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor affinity constant (KI) are determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.

T-47D Cell Proliferation Assay

The anti-proliferative effects of this compound were likely assessed using a standard cell viability or proliferation assay with the T-47D human breast cancer cell line.

Probable Methodology:

-

Cell Culture: T-47D cells are cultured in a suitable medium supplemented with fetal bovine serum.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specified period, typically 72 to 96 hours.

-

Viability Assessment: Cell viability or proliferation is measured using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) assay.

-

Data Analysis: The absorbance or luminescence values are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by intercepting a key step in steroid hormone biosynthesis. The following diagrams illustrate the targeted pathway and the workflow for inhibitor characterization.

Caption: Mechanism of action of this compound in blocking steroid hormone synthesis.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and irreversible inhibitor of steroid sulfatase, demonstrating clear anti-proliferative activity in a hormone-dependent breast cancer cell line. Its primary biological target is well-defined, and its mechanism of action holds significant promise for the development of novel endocrine therapies. Further studies, particularly those elucidating its selectivity profile and in vivo efficacy, are warranted to fully establish its therapeutic potential. The information presented in this guide, based on currently available data, provides a solid foundation for researchers and drug development professionals interested in this promising new compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, structure–activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin–based sulfamates as steroid sulfatase inhibitors [kth.diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Steroid Sulfatase-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Steroid sulfatase-IN-5, a potent dual inhibitor of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). This document details the scientific rationale behind its development, its mechanism of action, and the experimental methodologies employed in its characterization.

Introduction

Estrogen-dependent diseases, such as endometriosis and a significant percentage of breast cancers, are driven by the local biosynthesis of estrogens, particularly 17β-estradiol (E2), the most potent endogenous estrogen.[1] Two key enzymes involved in the final steps of E2 synthesis are Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).[1] STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), and 17β-HSD1 subsequently reduces E1 to the highly active E2.[1] The simultaneous inhibition of both STS and 17β-HSD1 presents a promising therapeutic strategy to effectively suppress local estrogen production in pathological tissues.[2]

Steroid sulfatase/17β-HSD1-IN-5, identified as compound 5 in recent literature, is a novel, furan-based compound designed as a dual inhibitor of these two key enzymes.[1][3] Its development was guided by a rational design approach aimed at achieving high inhibitory potency, selectivity, and favorable pharmacokinetic properties.[1]

Discovery and Rational Design

The discovery of Steroid sulfatase/17β-HSD1-IN-5 stemmed from a research program focused on developing dual-action inhibitors to treat estrogen-dependent diseases more effectively. The design strategy was based on a furan carboxamide scaffold, which had previously shown promise in inhibiting 17β-HSD1.[1] The core idea was to modify this scaffold to incorporate a sulfamate moiety, a well-known pharmacophore for irreversible STS inhibition.[1] This "designed multiple ligand" approach aimed to create a single molecule capable of concurrently blocking both enzymatic pathways leading to active estrogen production.[2]

The development of this furan-based series of inhibitors was a progression from an earlier thiophene-based class of dual inhibitors. The furan scaffold was investigated to potentially improve metabolic stability and enhance selectivity over the related enzyme 17β-HSD2, which is involved in the protective conversion of E2 to the less active E1.[1]

Synthesis

The synthesis of Steroid sulfatase/17β-HSD1-IN-5 is part of a broader synthetic scheme for a series of furan-based dual inhibitors. While the specific, step-by-step protocol for compound 5 is part of a larger synthetic effort, the general methodology involves the coupling of a substituted furan core with an appropriately functionalized phenyl ring bearing a sulfamate group.

A general synthetic approach, as described in the literature for this class of compounds, would likely involve the following key steps:

-

Synthesis of the Furan Core: Preparation of a suitably substituted furan-2-carboxylic acid derivative.

-

Amide Coupling: Activation of the carboxylic acid and subsequent amide bond formation with a substituted aniline.

-

Introduction of the Sulfamate Group: Sulfamoylation of a phenolic precursor to install the STS-inhibiting pharmacophore. The specific positioning of the sulfamate group on the phenyl ring was a key aspect of the optimization process for this series of compounds.[1]

Quantitative Data

The biological activity and pharmacokinetic profile of Steroid sulfatase/17β-HSD1-IN-5 have been characterized through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | Cell Line | IC50 (nM) | Inhibition Type |

| Steroid Sulfatase (STS) | T47D | 400 | Irreversible |

| 17β-HSD1 | T47D | 11 | Reversible |

| 17β-HSD2 | - | >6.2 µM | - |

Table 2: Cytotoxicity Profile

| Cell Line | Incubation Time | IC50 (µM) |

| HEK293 | 48-72 hours | >31 |

| HepG2 | 48-72 hours | >23 |

Data sourced from[3].

Table 3: In Vivo Pharmacokinetic Parameters in Female C57BL/6 Mice

| Route of Administration | Dose (mg/kg) | Cmax (nM) | T1/2 (h) | AUC0-24 (ng·h/mL) |

| Subcutaneous (s.c.) | 50 | 2824 | 3.82 | 11600 |

Data sourced from[3].

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

STS and 17β-HSD1 Inhibition Assays in T47D Cells

The inhibitory activity of Steroid sulfatase/17β-HSD1-IN-5 against both STS and 17β-HSD1 was determined using the human breast cancer cell line T47D, which endogenously expresses both enzymes.

-

Cell Culture: T-47D cells are maintained in RPMI medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5] For inhibition assays, cells are seeded in 24-well plates in a medium containing dextran-coated charcoal-treated fetal bovine serum to remove endogenous steroids.[5]

-

STS Inhibition Assay:

-

T47D cells are pre-incubated with varying concentrations of the inhibitor.

-

A radiolabeled substrate, [3H]-estrone sulfate, is added to the cells.

-

Following incubation, the medium is collected, and the liberated [3H]-estrone is extracted.

-

The radioactivity of the product is quantified by liquid scintillation counting to determine the rate of conversion and, consequently, the percentage of STS inhibition.

-

-

17β-HSD1 Inhibition Assay:

-

T47D cells are incubated with varying concentrations of the inhibitor.

-

A mixture of unlabeled and radiolabeled [3H]-estrone is added as the substrate.

-

After the reaction period, the steroids are extracted from the medium.

-

The substrate (estrone) and the product (estradiol) are separated using high-performance liquid chromatography (HPLC).

-

The amount of radiolabeled estradiol formed is quantified using a radioflow detector to determine the percentage of 17β-HSD1 inhibition.[6][7]

-

Cell Viability Assay

The potential cytotoxic effects of Steroid sulfatase/17β-HSD1-IN-5 were assessed using HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cell lines.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the compound for 48 to 72 hours.

-

Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

-

The absorbance is read on a microplate reader, and the percentage of cell viability relative to a vehicle-treated control is calculated.[3]

In Vivo Pharmacokinetic Study

The pharmacokinetic properties of Steroid sulfatase/17β-HSD1-IN-5 were evaluated in female C57BL/6 mice.

-

A single dose of the compound (50 mg/kg) is administered subcutaneously.

-

Blood samples are collected at various time points post-administration.

-

The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC), are calculated from the plasma concentration-time profile.[3]

Visualizations

Signaling Pathway

The following diagram illustrates the estrogen biosynthesis pathway and the dual inhibitory action of Steroid sulfatase/17β-HSD1-IN-5.

Caption: Dual inhibition of estrogen biosynthesis by Steroid sulfatase/17β-HSD1-IN-5.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of dual STS and 17β-HSD1 inhibitors.

Caption: Workflow for in vitro characterization of dual STS/17β-HSD1 inhibitors.

Conclusion

Steroid sulfatase/17β-HSD1-IN-5 is a promising dual inhibitor that effectively targets two critical enzymes in the estrogen biosynthesis pathway. Its rational design has resulted in a molecule with potent, dual inhibitory activity, good selectivity, and a favorable pharmacokinetic profile in preclinical models. These characteristics make it a valuable tool for further research into the treatment of estrogen-dependent diseases and a potential candidate for further development as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Steroid Sulfatase-IN-5 In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steroid sulfatase (STS) is a critical enzyme in the steroidogenic pathway, responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and DHEA, respectively.[1][2][3][4][5][6] This enzymatic activity is a key source of active estrogens and androgens in various tissues, and its upregulation has been implicated in the progression of hormone-dependent diseases, including breast and prostate cancer.[1][2][4][6][7] Consequently, STS has emerged as a promising therapeutic target, and the development of potent STS inhibitors is an active area of research.[1][4]

This document provides a detailed protocol for the in vitro evaluation of "Steroid sulfatase-IN-5," a putative novel inhibitor of STS. The described assay is a colorimetric method suitable for determining the inhibitory potency (IC50) of the compound.

Signaling Pathway

The fundamental pathway catalyzed by steroid sulfatase involves the removal of a sulfate group from a steroid precursor. This desulfation step is essential for the generation of active steroid hormones that can then bind to their respective receptors and elicit downstream cellular responses.

Caption: Steroid sulfatase (STS) signaling pathway and point of inhibition.

Experimental Protocol: Colorimetric In Vitro Assay for STS Inhibition

This protocol is adapted from commercially available sulfatase activity assay kits and established methodologies. It utilizes a chromogenic substrate that, upon hydrolysis by STS, produces a colored product detectable by a spectrophotometer.

Materials and Reagents

-

Recombinant human steroid sulfatase (or placental microsomes as a source of STS)

-

This compound (test compound)

-

Irosustat (667 COUMATE) or other known STS inhibitor (positive control)[8]

-

Sulfatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Chromogenic Substrate (e.g., p-nitrocatechol sulfate)

-

Stop/Developing Solution (e.g., 0.5 M NaOH)

-

DMSO (for dissolving compounds)

-

96-well clear flat-bottom microplates

-

Spectrophotometric multiwell plate reader

-

Protease inhibitors

Experimental Workflow

Caption: Experimental workflow for the in vitro STS inhibition assay.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in Sulfatase Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare dilutions of the positive control inhibitor.

-

The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Enzyme Preparation:

-

Dilute the recombinant STS enzyme or placental microsome preparation in cold Sulfatase Assay Buffer to the desired working concentration. Keep the enzyme on ice.

-

-

Assay Plate Setup (in duplicate or triplicate):

-

Test Wells: Add assay buffer, the appropriate dilution of this compound, and the diluted enzyme solution to each well.

-

Positive Control Wells: Add assay buffer, the appropriate dilution of the known STS inhibitor (e.g., Irosustat), and the diluted enzyme solution.

-

Vehicle Control Wells (100% Activity): Add assay buffer, the same volume of vehicle (e.g., buffer with the same final concentration of DMSO as the test wells), and the diluted enzyme solution.

-

Blank Wells (No Enzyme): Add assay buffer and vehicle, but no enzyme solution. This will be used to subtract background absorbance.

-

Adjust the final volume in each well with assay buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Add the chromogenic substrate solution to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Reaction Termination and Measurement:

-

Add the Stop/Developing Solution to each well to stop the reaction and develop the color.

-

Measure the absorbance of each well at 515 nm using a microplate reader.

-

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percent inhibition and subsequently the IC50 value of this compound.

-

Calculate Percent Inhibition:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_vehicle - Abs_blank))

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Quantitative Data Summary

The following table presents a hypothetical data summary for this compound in comparison to a known inhibitor.

| Compound | Target | Assay Type | Substrate | IC50 (nM) |

| This compound | Steroid Sulfatase | Colorimetric | p-Nitrocatechol Sulfate | [Data] |

| Irosustat (Positive Control) | Steroid Sulfatase | Colorimetric | p-Nitrocatechol Sulfate | 8[8] |

*Note: The IC50 value for this compound is to be determined from the experimental data.

References

- 1. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of steroid sulfatase in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

Application Notes and Protocols for Steroid Sulfatase-IN-5 in T-47D Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens in hormone-dependent breast cancers.[1][2][3][4] STS catalyzes the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their unconjugated forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[5][6] These can be further converted to the potent estrogen, estradiol (E2), which stimulates the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[3][4] T-47D is a human breast cancer cell line that is ER+ and serves as a valuable in vitro model for studying the effects of endocrine therapies.[7][8]

Steroid sulfatase-IN-5 is a potent inhibitor of the STS enzyme with an IC50 of 0.32 nM.[1] In T-47D breast cancer cells, it has been shown to inhibit cell proliferation with an IC50 of 35.7 μM.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on T-47D cell viability, and the expression of key downstream signaling molecules.

Data Presentation

| Parameter | Value | Reference |

| This compound STS IC50 | 0.32 nM | [1] |

| This compound T-47D Cell Proliferation IC50 | 35.7 µM | [1] |

Signaling Pathway

The following diagram illustrates the steroid synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Cell Culture

Materials:

-

T-47D cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture T-47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 3-4 days or when they reach 80-90% confluency.

-

For experiments, seed cells in appropriate culture vessels and allow them to attach overnight.

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the viability of T-47D cells.

Materials:

-

T-47D cells

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTS reagent

-

Phenol red-free RPMI-1640 with 5% charcoal-stripped FBS

Protocol:

-

Seed 5,000 T-47D cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.

-

The next day, replace the medium with phenol red-free RPMI-1640 containing 5% charcoal-stripped FBS.

-

Prepare serial dilutions of this compound in the same medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).

-

Add 100 µL of the diluted inhibitor to the respective wells.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is to assess the protein expression levels of key downstream targets of the estrogen receptor signaling pathway.

Materials:

-

T-47D cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-Cyclin D1, anti-pS2 (TFF1), anti-Progesterone Receptor (PR), anti-ERα, anti-phospho-ERα (Ser118), anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate

Protocol:

-

Seed 5 x 10^5 T-47D cells per well in 6-well plates and incubate overnight.

-

Treat cells with this compound at concentrations around the IC50 value (e.g., 10 µM, 30 µM, 50 µM) for 48 hours. Include a vehicle control.

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control.

Quantitative Real-Time PCR (qPCR)

This protocol is to measure the mRNA expression levels of estrogen-responsive genes.

Materials:

-

T-47D cells

-

6-well plates

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for CCND1 (Cyclin D1), TFF1 (pS2), PGR (Progesterone Receptor), and a housekeeping gene (e.g., GAPDH or ACTB)

Protocol:

-

Seed and treat T-47D cells with this compound as described for the Western blot analysis.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

Expected Outcomes

-

Cell Viability: A dose-dependent decrease in the viability of T-47D cells is expected with increasing concentrations of this compound.

-

Western Blot: A decrease in the protein expression of Cyclin D1, pS2, and Progesterone Receptor is anticipated, indicating the inhibition of the ER signaling pathway. A decrease in the phosphorylation of ERα at Ser118 may also be observed.

-

qPCR: A reduction in the mRNA levels of CCND1, TFF1, and PGR is expected, confirming the transcriptional downregulation of estrogen-responsive genes.

These protocols provide a comprehensive framework for investigating the effects of this compound in T-47D breast cancer cells. The results will contribute to a better understanding of the therapeutic potential of STS inhibition in hormone-dependent breast cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stable inhibition of specific estrogen receptor α (ERα) phosphorylation confers increased growth, migration/invasion, and disruption of estradiol signaling in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In breast cancer subtypes steroid sulfatase (STS) is associated with less aggressive tumour characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are STS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the IC50 of Steroid Sulfatase Inhibitors

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their unconjugated, biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2][3] These active steroids can play a significant role in the progression of hormone-dependent diseases, including breast cancer, prostate cancer, and endometriosis.[1][3][4] Consequently, the inhibition of STS has emerged as a promising therapeutic strategy for these conditions.[4][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a potent steroid sulfatase inhibitor, using Estrone-3-O-sulfamate (EMATE) as an exemplary compound, referred to herein as Steroid Sulfatase-IN-5 for illustrative purposes.

Data Presentation: IC50 of this compound (EMATE)

The inhibitory potency of this compound (EMATE) against STS has been evaluated in various assay systems. The IC50 values are dependent on the experimental setup, with cell-based assays generally yielding lower values than cell-free systems.[6]

| Compound | Assay System | IC50 Value | Reference |

| This compound (EMATE) | MCF-7 cells (cell-based) | 65 pM | [5] |

| 4-Nitro-EMATE | Placental microsomes (cell-free) | 0.8 nM | [5] |

| 4-Nitro-EMATE | MCF-7 cells (cell-based) | 0.01 nM | [5] |

Signaling Pathway of Steroid Sulfatase

The following diagram illustrates the role of Steroid Sulfatase in the conversion of inactive steroid sulfates to active steroid hormones.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dual Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen-dependent diseases such as breast cancer and endometriosis are often driven by the local production of estradiol (E2), the most potent endogenous estrogen.[1] Two key enzymes involved in the biosynthesis of E2 are steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[2][3][4][5] STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), a precursor for E2.[6][7] Subsequently, 17β-HSD1 reduces E1 to the highly potent E2.[8] The simultaneous inhibition of both STS and 17β-HSD1 presents a promising therapeutic strategy for these conditions by effectively shutting down two critical pathways of estrogen activation.[2][9][10]

This document provides detailed application notes and experimental protocols for a representative potent dual inhibitor of STS and 17β-HSD1, referred to herein as Compound 5, based on published research.[2][3][4] This furan-based compound has demonstrated potent, irreversible inhibition of STS and reversible inhibition of 17β-HSD1, making it a valuable tool for preclinical research.[2][3][4]

Mechanism of Action

Compound 5 is a dual-action inhibitor designed to target two key enzymes in the estrogen biosynthesis pathway. As a sulfamate-containing compound, it acts as an irreversible inhibitor of STS.[2][4] Concurrently, its core structure allows for potent, reversible inhibition of 17β-HSD1.[2][3][4] By blocking both enzymes, the inhibitor effectively reduces the local production of estradiol, thereby mitigating its proliferative effects in estrogen-dependent tissues.

References

- 1. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. Insights in 17β-HSD1 Enzyme Kinetics and Ligand Binding by Dynamic Motion Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability Assay with Steroid sulfatase/17β-HSD1-IN-5 in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the cytotoxicity of Steroid sulfatase/17β-HSD1-IN-5, a dual inhibitor of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase type 1 (17β-HSD1), in Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells serve as a standard model for in vitro toxicity screening. The protocol details the maintenance of HEK293 cells and the application of a resazurin-based cell viability assay (e.g., PrestoBlue™) to determine the effect of the inhibitor on cell health. Representative data indicate that dual STS/17β-HSD1 inhibitors may exhibit low cytotoxicity in non-hormone-dependent cell lines like HEK293.[1][2]

Introduction

Steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are critical enzymes in the biosynthesis of active estrogens.[3][4] STS hydrolyzes estrone sulfate (E1S) to estrone (E1), which is then converted by 17β-HSD1 to the most potent estrogen, estradiol (E2).[5][6] Both enzymes are overexpressed in estrogen-dependent diseases like breast cancer and endometriosis, making them key therapeutic targets.[7][8]

Steroid sulfatase/17β-HSD1-IN-5 is a dual inhibitor designed to simultaneously block both pathways of estrogen activation. Before advancing such inhibitors into efficacy studies, it is crucial to evaluate their general cytotoxicity. HEK293 cells are a widely used cell line for initial toxicity and pharmacokinetic studies due to their reliable growth and human origin.[9][10] This protocol outlines the use of a metabolic assay to measure the viability of HEK293 cells following treatment with the dual inhibitor.

Signaling Pathway Inhibition

The inhibitor Steroid sulfatase/17β-HSD1-IN-5 targets two key points in the local synthesis of estradiol. By blocking STS, it prevents the conversion of inactive steroid sulfates into estrone. By blocking 17β-HSD1, it prevents the conversion of weak estrone into highly potent estradiol. This dual action is intended to potently suppress estrogenic signaling in target tissues.

Caption: Mechanism of dual inhibition of the estradiol synthesis pathway.

Experimental Workflow

The overall experimental process involves culturing and plating HEK293 cells, treating them with various concentrations of the inhibitor, performing a cell viability assay, and analyzing the results.

Caption: Workflow for the HEK293 cell viability assay.

Detailed Protocols

Materials and Reagents

-

Cells: HEK293 cell line (ATCC® CRL-1573™)

-

Inhibitor: Steroid sulfatase/17β-HSD1-IN-5 (dissolved in DMSO)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

-

Assay Medium: Growth medium or serum-free medium, depending on the assay.

-

-

Reagents for Cell Culture:

-

Cell Viability Assay Kit: PrestoBlue™ Cell Viability Reagent or similar resazurin-based kit (e.g., alamarBlue®), MTT, or XTT kit.[12][13]

-

Equipment:

-

Sterile 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

-

Class II biological safety cabinet

-

Humidified incubator at 37°C, 5% CO₂

-

Inverted microscope

-

Microplate reader (fluorescence or absorbance capabilities)

-

Hemacytometer or automated cell counter

-

Protocol 1: HEK293 Cell Culture and Maintenance

-

Thawing Cells: Rapidly thaw a cryovial of HEK293 cells in a 37°C water bath.[14] Decontaminate the vial with 70% ethanol and transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.[14] Centrifuge at 1000 rpm for 4-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.[14]

-

Cell Propagation: Culture cells in T-75 flasks. Cells should be passaged when they reach 80-90% confluency, typically twice a week.[10]

-

Passaging Cells:

-

Aspirate the old medium from the flask.

-

Gently wash the cell monolayer once with 5 mL of sterile DPBS.

-

Add 2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.[10][14]

-

Neutralize the trypsin by adding 8 mL of growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 4 minutes.[14]

-

Resuspend the pellet in fresh growth medium and seed into new flasks at a recommended split ratio of 1:5 to 1:20.[9][15]

-

Protocol 2: PrestoBlue™ Cell Viability Assay

-

Cell Seeding: Harvest HEK293 cells as described above. Count the cells and determine viability using a trypan blue exclusion assay. Dilute the cell suspension in growth medium to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours in a 37°C, 5% CO₂ incubator to allow for cell attachment and recovery.[16]

-

Inhibitor Treatment:

-

Prepare a series of dilutions of Steroid sulfatase/17β-HSD1-IN-5 in assay medium. A typical concentration range might be 0.1 µM to 100 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.

-

-

Incubation with Inhibitor: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

Warm the PrestoBlue™ reagent to room temperature, protected from light.[16]

-

Add 10 µL of PrestoBlue™ reagent directly to each well (for a final volume of 110 µL).[16]

-

Gently mix the plate on an orbital shaker for 1 minute.

-

Incubate the plate at 37°C for 10 minutes to 2 hours. The incubation time can be optimized; longer times may increase sensitivity.[13][16]

-

-

Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13][16] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[16]

-

Data Analysis:

-

Subtract the average fluorescence/absorbance value of the medium-only (blank) wells from all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that reduces cell viability by 50%), if applicable.

-

Data Presentation

The cytotoxicity of a novel dual STS/17β-HSD1 inhibitor was assessed in HEK293 cells after 48 hours of treatment. The results are summarized below. Data from similar studies suggest that such inhibitors have minimal impact on the viability of HEK293 cells at concentrations up to 31 µM.[1][2]

Table 1: Effect of Steroid sulfatase/17β-HSD1-IN-5 on HEK293 Cell Viability

| Inhibitor Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100.0 | ± 4.5 |

| 0.1 | 101.2 | ± 5.1 |

| 1.0 | 99.8 | ± 4.8 |

| 10.0 | 98.5 | ± 5.3 |

| 30.0 | 97.1 | ± 6.0 |

| 100.0 | 92.4 | ± 7.2 |

References

- 1. researchgate.net [researchgate.net]

- 2. Potent Dual Inhibitors of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 with a Suitable Pharmacokinetic Profile for In Vivo Proof-of-Principle Studies in an Endometriosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive 17beta-hydroxysteroid dehydrogenases in the sulfatase pathway: critical in the cell proliferation of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publikationen der UdS: Novel inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and steroid sulfatase (STS) with unique dual mode of action : potential drugs for the treatment of non-small cell lung cancer (NSCLC) and endometriosis [publikationen.sulb.uni-saarland.de]

- 9. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]

- 10. encodeproject.org [encodeproject.org]

- 11. cdn.bcm.edu [cdn.bcm.edu]

- 12. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 14. tripod.nih.gov [tripod.nih.gov]

- 15. horizondiscovery.com [horizondiscovery.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Steroid sulfatase-IN-5 solubility and stability issues

Welcome to the technical support center for Steroid Sulfatase-IN-5 (STS-IN-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as compound 10b) is a highly potent, irreversible inhibitor of the steroid sulfatase (STS) enzyme.[1] STS is a critical enzyme in the biosynthesis of active estrogens and androgens. By inhibiting STS, STS-IN-5 blocks the conversion of inactive steroid sulfates into their active forms, making it a valuable tool for research in hormone-dependent conditions, particularly in oncology.

Q2: In which solvent should I dissolve this compound?

A2: For biological assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder is generally shipped at room temperature. For long-term storage, it is advisable to store the solid compound as per the manufacturer's certificate of analysis. Once dissolved in a solvent such as DMSO, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

A4: The sulfamate moiety in this compound can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. For this reason, it is recommended to prepare fresh dilutions in aqueous buffers from your DMSO stock solution shortly before use. The stability in your specific experimental buffer should be validated if the solution needs to be stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving the Compound

-

Symptom: The powdered compound does not fully dissolve, or a precipitate is visible in the stock solution.

-

Possible Cause: The concentration of the stock solution may be too high for the chosen solvent, or the compound may require assistance to fully dissolve.

-

Troubleshooting Steps:

-

Confirm Solvent: Ensure you are using a suitable organic solvent like DMSO to prepare the initial stock solution.

-

Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

-

Vortexing/Sonication: Vortex the solution vigorously or use a sonicator bath for a short period to break up any clumps and facilitate dissolution.

-

Lower Concentration: If solubility issues persist, try preparing a stock solution at a lower concentration.

-

Issue 2: Precipitation of the Compound in Aqueous Media

-

Symptom: After diluting the DMSO stock solution into your aqueous buffer or cell culture medium, the solution becomes cloudy or a precipitate forms.

-

Possible Cause: The final concentration of DMSO in the aqueous solution may be too low to maintain the solubility of this compound.

-

Troubleshooting Steps:

-

Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤0.5% for most cell-based assays).

-

Serial Dilutions: Perform serial dilutions to reach your final desired concentration. This can sometimes prevent the compound from crashing out of solution.

-

Use of Pluronic F-68: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help to improve the solubility of hydrophobic compounds.

-

Issue 3: Inconsistent or Lower-Than-Expected Activity

-

Symptom: The inhibitory effect of this compound in your assay is variable or weaker than anticipated based on its reported potency.

-

Possible Causes:

-

Degradation of the compound in the stock solution due to improper storage.

-

Hydrolysis of the active sulfamate group in the aqueous working solution.

-

Adsorption of the compound to plasticware.

-

-

Troubleshooting Steps:

-

Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the powdered compound.

-

Minimize Incubation Time in Aqueous Buffer: Prepare your working dilutions immediately before adding them to your assay.

-

Use Low-Binding Plasticware: To minimize loss of the compound due to adsorption, consider using low-protein-binding microplates and pipette tips.

-

Verify Assay Conditions: Ensure that the pH and other components of your assay buffer are compatible with the stability of the sulfamate group.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| IC50 (STS Enzyme) | 0.32 nM | [1] |

| IC50 (T-47D Cell Proliferation) | 35.7 µM | [1] |

Experimental Protocols